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molecular formula C14H15NO2S B1346560 4-Methyl-N-(4-methylphenyl)benzenesulfonamide CAS No. 599-86-0

4-Methyl-N-(4-methylphenyl)benzenesulfonamide

Cat. No. B1346560
M. Wt: 261.34 g/mol
InChI Key: GPLXRIVINNIQFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06867298B2

Procedure details

A 15 mL resealable Schlenk tube was charged with CuI (9.5 mg, 0.0499 mmol, 5.0 mol %), 4-iodotoluene (218 mg, 1.00 mmol), p-toluenesulfonamide (205 mg, 1.20 mmol), K2CO3 (280 mg, 2.03 mmol), evacuated and backfilled with argon. trans-N,N′-Dimethyl-1,2-cyclohexanediamine (16 μL, 0.102 mmol, 10 mol %) and N,N-dimethylformamide (1 mL) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 100° C. for 19 h. The resulting pale brown suspension was allowed to reach room temperature, poured into 20 mL of a diluted aq NH4Cl solution, and extracted with 3×15 mL of dichloromethane. The colorless organic phase was dried (Na2SO4), concentrated, and the residue was purified by flash chromatography on silica gel (2×15 cm, hexane-ethyl acetate 2:1, 15 mL fractions). Fractions 9-16 provided 251 mg (96% yield) of the desired product as white crystals.
Quantity
16 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
218 mg
Type
reactant
Reaction Step Three
Quantity
205 mg
Type
reactant
Reaction Step Three
Name
Quantity
280 mg
Type
reactant
Reaction Step Three
Name
CuI
Quantity
9.5 mg
Type
catalyst
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[CH3:9][C:10]1[CH:11]=[CH:12][C:13]([S:16]([NH2:19])(=[O:18])=[O:17])=[CH:14][CH:15]=1.C([O-])([O-])=O.[K+].[K+].CN[C@@H]1CCCC[C@H]1NC.[NH4+].[Cl-]>[Cu]I.CN(C)C=O>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([NH:19][S:16]([C:13]2[CH:14]=[CH:15][C:10]([CH3:9])=[CH:11][CH:12]=2)(=[O:17])=[O:18])=[CH:3][CH:4]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
16 μL
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
218 mg
Type
reactant
Smiles
IC1=CC=C(C=C1)C
Name
Quantity
205 mg
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)N
Name
Quantity
280 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
CuI
Quantity
9.5 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 100° C. for 19 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evacuated
CUSTOM
Type
CUSTOM
Details
The Schlenk tube was sealed with a Teflon valve
CUSTOM
Type
CUSTOM
Details
to reach room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×15 mL of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The colorless organic phase was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica gel (2×15 cm, hexane-ethyl acetate 2:1, 15 mL fractions)

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)NS(=O)(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 251 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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